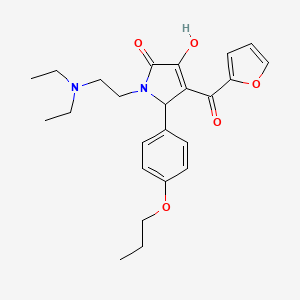
1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H30N2O5 and its molecular weight is 426.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action.
Chemical Structure and Properties
The compound has the molecular formula C24H30N2O5 and features a complex structure that includes a pyrrole ring, a furan carbonyl group, and various substituents that contribute to its biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar furan-containing compounds can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress. The specific compound may exert these effects through the inhibition of pro-inflammatory mediators such as TNF-alpha and IL-6.
| Compound | Effect on Inflammation | Reference |
|---|---|---|
| Pyrrole Derivative | Inhibition of TNF-alpha | |
| Furan-containing Compound | Reduction in IL-6 levels |
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Candida albicans.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 14 | 64 |
| B. subtilis | 16 | 32 |
| E. coli | 8 | 1024 |
| C. albicans | 15 | 64 |
These results indicate a broad-spectrum antimicrobial effect, which could be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as an inhibitor of tumor growth through apoptosis induction in cancer cells. The mechanism may involve the modulation of cell cycle regulators and apoptotic pathways.
The biological activity of this compound is likely linked to its structural features, particularly the presence of the furan carbonyl group and the diethylamino moiety, which may enhance its interaction with biological targets.
- Nuclear Factor kappa B (NF-kB) Pathway : Compounds similar to this one have been shown to inhibit NF-kB activation, which plays a crucial role in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) : The antioxidant properties associated with furan derivatives may help mitigate oxidative stress in cells, thereby providing protective effects against inflammation and cancer .
Case Studies
- In Vivo Studies : Animal models treated with similar pyrrole derivatives exhibited reduced tumor sizes compared to control groups, indicating potential therapeutic effects against specific cancers.
- Clinical Trials : Ongoing research is exploring the efficacy of such compounds in combination therapies for enhanced anticancer effects.
Eigenschaften
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-4-15-30-18-11-9-17(10-12-18)21-20(22(27)19-8-7-16-31-19)23(28)24(29)26(21)14-13-25(5-2)6-3/h7-12,16,21,28H,4-6,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMXDSPBPQNDRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













